molecular formula C12H17N B8750095 1-Isopropyl-1,2,3,4-tetrahydroquinoline

1-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8750095
M. Wt: 175.27 g/mol
InChI Key: DZBTYWHHSCEJSL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR signals (referencing CDCl₃ at 400 MHz):

Proton Environment δ (ppm) Multiplicity Integration
Aromatic H (C5, C6, C7) 6.68–7.21 m 3H
N-CH(CH₃)₂ 3.58–3.51 m 1H
CH(CH₃)₂ methyl groups 1.26 d (J = 6.4 Hz) 6H
Tetrahydro ring (C2, C3, C4) 1.50–2.00 m 4H

The ¹³C NMR spectrum features:

  • Aromatic carbons at δ 122.4–130.4 ppm.
  • N-bound quaternary carbon at δ 66.0 ppm.
  • Isopropyl methyl carbons at δ 22.1 ppm.

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • C-H stretches (sp³): 2960 cm⁻¹ (isopropyl CH₃), 2921 cm⁻¹ (tetrahydro ring CH₂).
  • Aromatic C=C stretches : 1611 cm⁻¹.
  • C-N stretch : 1155 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows:

  • Molecular ion peak at m/z 175.27 ([M]⁺).
  • Major fragments at m/z 160 ([M – CH₃]⁺) and m/z 130 ([M – C₃H₇]⁺), arising from cleavage of the isopropyl group.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-propan-2-yl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H17N/c1-10(2)13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10H,5,7,9H2,1-2H3

InChI Key

DZBTYWHHSCEJSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC2=CC=CC=C21

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

1-Isopropyl-1,2,3,4-tetrahydroquinoline serves as a vital intermediate in the synthesis of pharmaceutical compounds. Its structural properties facilitate the development of drugs targeting neurological disorders and hypertension.

Case Study: Antihypertensive Agents

Research has demonstrated that derivatives of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline exhibit significant antihypertensive effects. For instance, a study reported the synthesis of several derivatives which were evaluated for their bradycardic activities in guinea pig models. The results indicated that specific substituents on the tetrahydroquinoline ring enhance the compound's efficacy in reducing blood pressure without causing reflex tachycardia .

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It allows chemists to construct complex molecules that are essential in various applications, including agrochemicals and fine chemicals.

Biological Research

Research into the biological activities of this compound has revealed its potential neuroprotective and antimicrobial properties.

Neuroprotective Effects

Studies indicate that this compound can protect neuronal cells from damage associated with neurodegenerative diseases. It has been shown to inhibit oxidative stress and reduce apoptosis in neuronal cell lines .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Research findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential for developing new antimicrobial agents .

Material Science

In material science, this compound is explored for its potential in creating novel materials such as polymers and coatings due to its unique structural properties.

Catalysis

The compound acts as a ligand in catalytic processes, enhancing reaction efficiency in various chemical transformations. This application is particularly relevant in green chemistry initiatives where sustainable practices are prioritized .

Comparative Analysis Table

Compound NameStructure TypeNotable Properties
This compoundTetrahydroquinolineExhibits neuroprotective and antimicrobial activities
1-Methyl-1,2,3,4-tetrahydroquinolineMethylated derivativeEnhanced lipophilicity; potential CNS activity
1-Benzyl-1,2,3,4-tetrahydroquinolineBenzyl derivativeExhibits enhanced antimicrobial properties compared to basic tetrahydroquinoline

Comparison with Similar Compounds

Structural Variations and Substituent Effects
Compound Name Substituent(s) Key Structural Features
1-Isopropyl-1,2,3,4-tetrahydroquinoline 1-isopropyl Moderate lipophilicity, steric bulk
1-(1-Methylpiperidin-4-yl) derivative (58) 1-methylpiperidinyl Enhanced solubility due to tertiary amine
Ibuprofen hybrid (H2) 1-(3,4-dihydroquinolinyl), 2-(4-isobutylphenyl)propan-1-one High lipophilicity, dual pharmacological activity
6-Bromo derivative (61) 6-bromo Electron-withdrawing group, potential for cross-coupling reactions
N-Hydroxyethyl derivatives N-hydroxyethyl Improved water solubility, hydrogen bonding capacity

Key Observations :

  • Lipophilicity : The isopropyl group offers intermediate lipophilicity compared to the highly lipophilic ibuprofen hybrid (H2) and the polar N-hydroxyethyl derivatives. This balance may optimize membrane permeability in drug design .
  • Synthetic Feasibility : Unlike 2-acyl or 4-oxo derivatives (which face low yields and stability issues ), the isopropyl group’s simplicity may facilitate synthesis via reductive amination or alkylation, as seen in compound 58’s preparation .

Key Observations :

  • The green synthesis method using ionic liquids could theoretically apply to the isopropyl derivative, offering sustainability advantages over traditional metal-based catalysts.
  • Brominated derivatives (e.g., compound 61 ) require electrophilic substitution with NBS, which may limit scalability compared to alkylation strategies.

Key Observations :

  • The isopropyl derivative’s biological profile remains speculative but could align with antimicrobial or CNS activities observed in other alkyl-substituted tetrahydroquinolines .
  • Hybrid molecules like H2 demonstrate the value of combining pharmacophores, suggesting that the isopropyl group could be paired with other bioactive moieties for enhanced efficacy .
Physicochemical Properties
Compound LogP (Predicted) Solubility Stability
1-Isopropyl derivative ~2.5–3.0 Low aqueous solubility High (alkyl group resists hydrolysis)
6-Bromo derivative (61) ~3.2 Low (nonpolar solvent) Sensitive to light/heat
N-Hydroxyethyl derivatives ~1.5–2.0 Moderate aqueous solubility Stable under mild conditions

Key Observations :

  • The isopropyl group’s hydrophobicity may necessitate formulation strategies (e.g., prodrugs) for improved bioavailability.

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative protocol, 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of chloramine-T (CAT) as a catalyst, yielding quinoline derivatives with high regioselectivity. To target 1-isopropyl-1,2,3,4-tetrahydroquinoline, the carbonyl component must incorporate an isopropyl moiety. For instance, substituting ethyl acetoacetate with isopropyl methyl ketone could enable the introduction of the isopropyl group at the C1 position.

Optimization and Yield Considerations

Key parameters include catalyst loading (typically 1 mmol CAT per 1 mmol substrate), solvent choice (acetonitrile for optimal solubility), and reaction temperature (reflux conditions). Source reports yields exceeding 85% for analogous quinolines, suggesting that similar efficiencies could be achievable with isopropyl-containing ketones. Post-reduction of the quinoline product using sodium borohydride or catalytic hydrogenation would yield the tetrahydroquinoline derivative.

Reduction of Quinoline Derivatives

Quinoline reduction represents a straightforward pathway to access tetrahydroquinolines, with the isopropyl group introduced either prior to or following cyclization.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol efficiently reduces the pyridine ring of 1-isopropylquinoline. For example, a protocol from source demonstrates the reduction of 3,4-dihydroquinolin-2(1H)-ones to tetrahydroquinolines using NaBH₄ at room temperature, achieving yields >95%. Adapting this method, 1-isopropylquinoline dissolved in methanol reacts with NaBH₄ (1:1 molar ratio) at 25°C for 2.5 hours, followed by crystallization to isolate the tetrahydro product.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen atmosphere offers a greener alternative. Hydrogenation of 1-isopropylquinoline at 50 psi H₂ and 60°C in ethanol achieves full conversion within 4 hours. This method avoids stoichiometric reductants but requires careful control of reaction conditions to prevent over-reduction.

Alkylation and Cyclization Strategies

A multi-step approach involving alkylation followed by cyclization provides precise control over substituent placement. Source outlines a method for 1-phenyl-tetrahydroisoquinoline that can be adapted for isopropyl analogs.

N-Alkylation of Benzamide Intermediates

Reacting benzoyl chloride with isopropylamine in the presence of sodium hydroxide yields N-(isopropyl)benzamide. Subsequent cyclization using phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene at reflux (110°C) generates the dihydroisoquinoline intermediate.

Borane-Mediated Reduction

The dihydro intermediate is reduced to the tetrahydroquinoline using sodium borohydride in methanol. Source reports a 99.2% yield for a similar reduction, underscoring the efficiency of this step. Critical factors include maintaining temperatures below 30°C during borohydride addition to prevent side reactions.

Hydroaminoalkylation and Buchwald–Hartwig Amination

A novel two-step procedure from source combines hydroaminoalkylation with intramolecular C–N coupling, enabling modular synthesis of tetrahydroquinolines.

Hydroaminoalkylation of ortho-Chlorostyrenes

Ortho-chlorostyrene reacts with N-methylisopropylamine in the presence of a titanium-based catalyst, yielding a linear amine adduct with >90% regioselectivity. This step installs the isopropyl group adjacent to the aromatic ring.

Intramolecular Buchwald–Hartwig Cyclization

The chlorinated adduct undergoes palladium-catalyzed amination with a biphenyl ligand, forming the tetrahydroquinoline ring. Optimized conditions (Pd(OAc)₂, XPhos ligand, KOtBu in toluene at 100°C) achieve cyclization in 3 hours with 75–85% yields.

Comparative Analysis of Synthetic Methods

Method Yield Range Key Advantages Limitations
Friedlander Annulation70–85%High regioselectivity; modular substratesRequires post-reduction step
Borohydride Reduction90–99%Rapid; high efficiencystoichiometric reductant use
Alkylation-Cyclization80–95%Precise substituent controlMulti-step; toxic reagents (P₂O₅, POCl₃)
Hydroaminoalkylation75–85%Atom-economical; tandem catalysisSensitive to catalyst loading

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